molecular formula C6H4ClNO2 B8588275 6-oxo-1H-pyridine-2-carbonyl chloride

6-oxo-1H-pyridine-2-carbonyl chloride

Cat. No.: B8588275
M. Wt: 157.55 g/mol
InChI Key: JVKDJRVRHMTWNO-UHFFFAOYSA-N
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Description

6-oxo-1H-pyridine-2-carbonyl chloride is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is known for its role in various chemical reactions and its utility in scientific research. It is characterized by the presence of a hydroxyl group at the 6th position of the pyridine ring and a chloride substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-oxo-1H-pyridine-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-bromo-6-hydroxypyridine with carbon dioxide in the presence of a base, followed by chlorination . The reaction typically takes place in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediates.

Industrial Production Methods: Industrial production of 6-hydroxypicolinic acid chloride often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-oxo-1H-pyridine-2-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form 6-hydroxypicolinic acid.

    Substitution: The chloride group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: 6-Ketopicolinic acid or 6-carboxypicolinic acid.

    Reduction: 6-Hydroxypicolinic acid.

    Substitution: Various substituted picolinic acid derivatives, depending on the nucleophile used.

Scientific Research Applications

6-oxo-1H-pyridine-2-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydroxypicolinic acid chloride involves its ability to act as a chelating agent, binding to metal ions and facilitating various biochemical reactions . It can interact with zinc finger proteins, altering their structure and function, which can inhibit viral replication and other cellular processes.

Comparison with Similar Compounds

Uniqueness: 6-oxo-1H-pyridine-2-carbonyl chloride is unique due to the presence of both a hydroxyl group and a chloride substituent, which confer distinct chemical properties and reactivity. This makes it particularly useful in coordination chemistry and as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

IUPAC Name

6-oxo-1H-pyridine-2-carbonyl chloride

InChI

InChI=1S/C6H4ClNO2/c7-6(10)4-2-1-3-5(9)8-4/h1-3H,(H,8,9)

InChI Key

JVKDJRVRHMTWNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1)C(=O)Cl

Origin of Product

United States

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